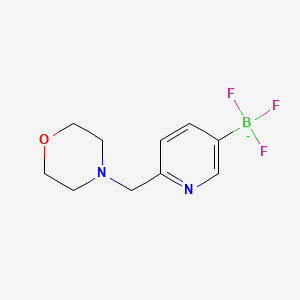
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate: is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a morpholin-4-ylmethyl group. The molecular formula of this compound is C10H13BF3N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate typically involves the reaction of 6-(morpholin-4-ylmethyl)pyridine with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Chemistry: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure allows for the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate involves its interaction with molecular targets through its boron and nitrogen atoms. The trifluoroborate group can form stable complexes with various metal ions, facilitating catalytic processes. Additionally, the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
- [6-(Morpholin-4-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
- 2-Morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)-acetamide
Comparison: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate stands out due to its unique combination of a trifluoroborate group and a morpholin-4-ylmethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
trifluoro-[6-(morpholin-4-ylmethyl)pyridin-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N2O/c12-11(13,14)9-1-2-10(15-7-9)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLGEUARNLINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CN2CCOCC2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N2O- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
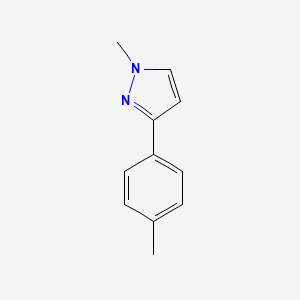
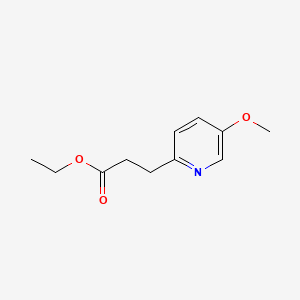
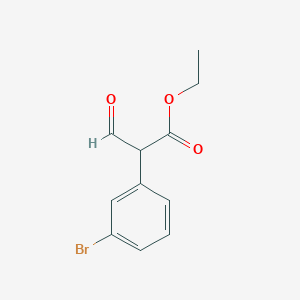
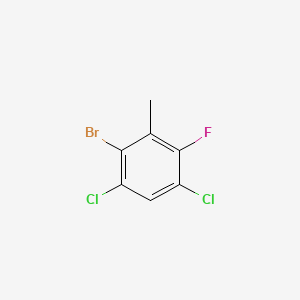
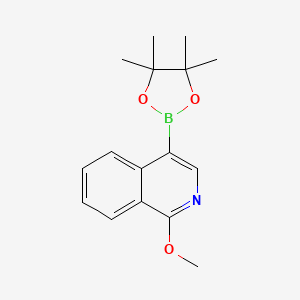
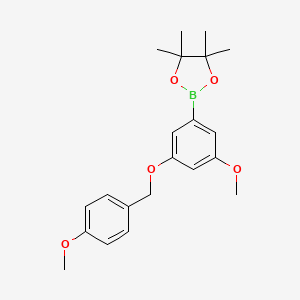

![(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
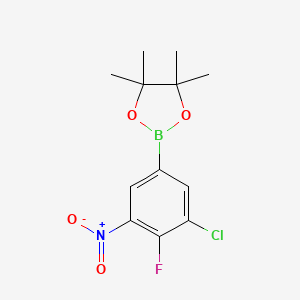
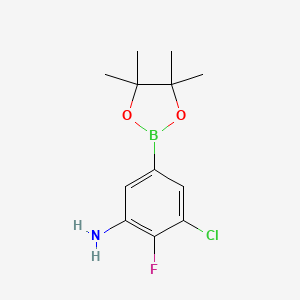
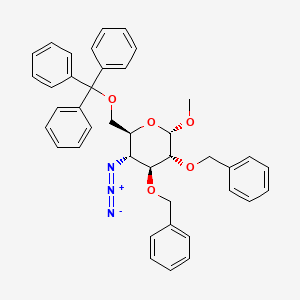
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8252472.png)
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine](/img/structure/B8252480.png)
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
